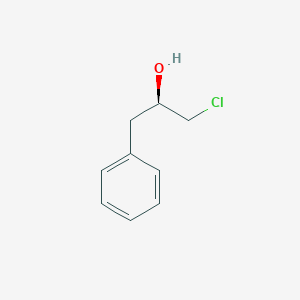

(2R)-1-chloro-3-phenylpropan-2-ol

Description

Significance of Chiral Halohydrins as Synthetic Intermediates

Chiral halohydrins are a class of organic compounds that serve as versatile and highly sought-after intermediates in organic synthesis. Their utility stems from the presence of two vicinal (adjacent) functional groups, a halogen and a hydroxyl group, on a chiral scaffold. This arrangement allows for a wide range of subsequent chemical modifications.

These intermediates are particularly valuable for their ability to be transformed into other important functional groups and molecular motifs. For instance, they are common precursors for the synthesis of epoxides, amino alcohols, and diols. The 1,2-halo functionalization of olefins is a key method for producing these valuable compounds. lookchem.com The high reactivity of halohydrins towards various nucleophilic reagents is a result of the presence of electrophilic carbon centers and the strain associated with potential three-membered ring intermediates. researchgate.net

Stereochemical Importance of (2R)-1-chloro-3-phenylpropan-2-ol in Chiral Synthesis

The "R" configuration at the second carbon atom of (2R)-1-chloro-3-phenylpropan-2-ol is of paramount importance. In chiral synthesis, the absolute stereochemistry of a starting material dictates the stereochemistry of the final product. The (2R) center in this molecule acts as a chiral directing group, influencing the stereochemical outcome of subsequent reactions at or near this center.

This stereocontrol is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The use of enantiomerically pure starting materials like (2R)-1-chloro-3-phenylpropan-2-ol is a fundamental strategy in asymmetric synthesis to ensure the production of a single, desired enantiomer. uclan.ac.uk

Overview of Research Trajectories for Complex Chiral Molecules

Research efforts utilizing (2R)-1-chloro-3-phenylpropan-2-ol are diverse and expanding. A significant application is in the synthesis of chiral amino alcohols, which are key components of many pharmaceutical agents. For example, it can be a precursor to (2R)-1-azido-3-phenylpropan-2-ol through a reaction with sodium azide (B81097). This azido (B1232118) alcohol can then be further transformed, for instance, through "click chemistry" reactions to create complex heterocyclic structures.

Furthermore, the development of biocatalytic methods has opened new avenues for the synthesis and application of this and related chiral halohydrins. Enzymes, such as alcohol dehydrogenases (ADHs) and halohydrin dehalogenases (HHDHs), are increasingly used to produce these compounds with high enantiomeric purity. irb.hrnih.gov These enzymatic methods are often more selective and environmentally friendly than traditional chemical syntheses. acs.org Bienzymatic cascade reactions, combining the activities of different enzymes, are also being explored to create efficient, one-pot syntheses of complex chiral molecules from simple precursors. acs.org

Contextualizing (2R)-1-chloro-3-phenylpropan-2-ol within Contemporary Green Chemistry Principles

The synthesis and use of (2R)-1-chloro-3-phenylpropan-2-ol are increasingly aligned with the principles of green chemistry. A major focus is the development of environmentally benign synthetic methods. Biocatalysis, as mentioned earlier, is a cornerstone of this approach. The use of whole-cell biocatalysts or isolated enzymes allows for reactions to be carried out in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-chloro-3-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZRCYGKCAOPJW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112009-61-7 | |

| Record name | (2R)-1-chloro-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 1 Chloro 3 Phenylpropan 2 Ol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. The synthesis of (2R)-1-chloro-3-phenylpropan-2-ol has significantly benefited from the application of various enzymes.

Application of Alcohol Dehydrogenases (ADHs) and Ene-Reductases (EREDs) for Enantioselective Reduction

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to their corresponding alcohols with high stereoselectivity. nih.govnih.gov The enantioselective reduction of the prochiral ketone, 1-chloro-3-phenylpropan-2-one, is a direct and efficient route to (2R)-1-chloro-3-phenylpropan-2-ol.

Several studies have explored the use of ADHs from various microbial sources for this transformation. For instance, ADHs from Ralstonia sp. (RasADH) and Sphingobium yanoikuyae have been successfully employed in the stereoselective reduction of chloroketones. researchgate.netresearchgate.net In some cases, whole-cell biocatalysts, such as E. coli overexpressing specific ADHs, are utilized. These systems have the advantage of in-situ cofactor regeneration. researchgate.net The stereoselectivity of the reduction can sometimes be influenced by the protecting groups on the substrate, allowing for substrate-based stereocontrol to access different diastereomers. researchgate.netresearchgate.net

Ene-reductases (EREDs), another class of oxidoreductases, are also employed in biocatalytic reductions. While their primary function is the reduction of activated carbon-carbon double bonds, their application in cascade reactions in conjunction with ADHs can be a viable strategy for producing chiral alcohols from α,β-unsaturated ketones. researchgate.net

Lipase-Mediated Kinetic Resolution Techniques for Chiral Separation

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are a class of hydrolases that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. unipd.it This technique has been successfully applied to the resolution of racemic 1-chloro-3-phenylpropan-2-ol (B3053458) and its derivatives. chemrxiv.orguniovi.esutupub.firesearchgate.net

The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution. chemrxiv.org Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and lipases from Burkholderia plantarii or Pseudomonas sp. have been shown to be effective in these resolutions. mdpi.comresearchgate.net Vinyl acetate (B1210297) is a commonly used acyl donor. chemrxiv.orguniovi.es The major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net However, this can be overcome by employing dynamic kinetic resolution (DKR), where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100%. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | 99% | chemrxiv.org |

| Candida rugosa Lipase (CRL) | Racemic 1-chloro-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol | (S)-1-chloro-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol | 96% | uniovi.es |

| Lipase from Burkholderia plantarii | Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol | (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol | - | mdpi.com |

Strategies for Cofactor Regeneration in Biocatalytic Systems

Many oxidoreductases, including ADHs, require nicotinamide (B372718) cofactors such as NAD(P)H for their catalytic activity. nih.gov These cofactors are expensive, and their stoichiometric use is not economically viable for large-scale synthesis. illinois.edu Therefore, efficient in-situ cofactor regeneration is crucial for the practical application of these enzymes.

Several methods for cofactor regeneration have been developed. The most common approach is the "enzyme-coupled" or "substrate-coupled" method. illinois.eduresearchgate.net In the enzyme-coupled system, a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. researchgate.net Common examples include the use of formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose. illinois.edu In the substrate-coupled system, a sacrificial alcohol, such as isopropanol, is added in excess, and the same ADH that reduces the primary ketone also oxidizes the sacrificial alcohol to regenerate the cofactor. encyclopedia.pub

Whole-cell biocatalysis offers an elegant solution for cofactor regeneration as the cellular machinery naturally recycles the cofactors. nih.gov Other methods, such as electrochemical and photochemical regeneration, are also being explored as potentially more sustainable alternatives. bohrium.com

| Regeneration Method | Description | Advantages | Disadvantages |

| Enzyme-Coupled | A second enzyme and a co-substrate (e.g., formate/FDH, glucose/GDH) are used to regenerate the cofactor. illinois.eduresearchgate.net | High turnover numbers. bohrium.com | Cost of the second enzyme, potential for product inhibition, and complex downstream processing. bohrium.com |

| Substrate-Coupled | A sacrificial alcohol (e.g., isopropanol) is oxidized by the same ADH to regenerate the cofactor. encyclopedia.pub | Simplicity, no need for a second enzyme. | Requires a large excess of the sacrificial alcohol. |

| Whole-Cell Biocatalysis | The intact cellular metabolism of the microorganism regenerates the cofactor. nih.gov | Efficient internal regeneration, no need to add external enzymes or cofactors. | Potential for side reactions and lower yields due to cellular processes. nih.gov |

Optimization of Biocatalytic Reaction Conditions and Substrate Scope

To maximize the efficiency and selectivity of biocatalytic reactions, several parameters need to be optimized. These include temperature, pH, solvent, substrate concentration, and enzyme loading. For instance, the use of co-solvents can improve the solubility of hydrophobic substrates and, in some cases, enhance enzyme activity and stability. encyclopedia.pub Studies have shown that the addition of cyclopentyl methyl ether (CPME) as a cosolvent can maximize both conversion and stereoselectivity in the reduction of certain chloroketones. encyclopedia.pub

The substrate scope of a particular enzyme is also a critical consideration. While some enzymes exhibit broad substrate specificity, others are highly selective for a narrow range of substrates. illinois.edu For example, an alcohol dehydrogenase from Lactobacillus kefir showed high stereoselectivity for the reduction of 2-bromo-1-phenylethanone but only moderate selectivity for 2-chloro-1-phenylethanone and 3-chloro-1-phenylpropan-1-one. nih.gov Understanding the substrate scope allows for the selection of the most appropriate biocatalyst for a given transformation.

Asymmetric Catalysis in the Preparation of (2R)-1-chloro-3-phenylpropan-2-ol

Asymmetric catalysis using chiral metal complexes offers a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are among the most efficient methods for producing chiral alcohols. nih.gov These reactions typically employ transition metal catalysts, most notably ruthenium and rhodium, coordinated to chiral ligands.

Asymmetric Hydrogenation:

In asymmetric hydrogenation, molecular hydrogen is used as the hydrogen source. Ruthenium complexes containing chiral diphosphine and diamine ligands have proven to be highly effective for the hydrogenation of a wide range of ketones, including α-chloro ketones. nih.gov For example, a Ru(OTf)(S,S)-TsDpen complex has been shown to effectively catalyze the asymmetric hydrogenation of α-chloroacetophenone to the corresponding (R)-alcohol with high enantiomeric excess. nih.gov The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727). nih.gov Iron-based chiral catalysts have also been investigated for the asymmetric hydrogenation of β-chloro-propiophenone, achieving high yield and enantioselectivity under optimized conditions of temperature and pressure. ccsenet.org

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in place of gaseous hydrogen. jst.go.jpmdpi.com This method offers advantages in terms of operational simplicity and safety. jst.go.jp Chiral Rhodium(III) and Ruthenium(II) complexes, particularly those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, are widely used for the ATH of ketones. researchgate.netscilit.comsemanticscholar.org These catalysts have been successfully applied to the reduction of α-chloro ketones, affording the corresponding chiral chlorohydrins in high yields and enantioselectivities. researchgate.netscilit.com The use of ionic liquids as recyclable reaction media in ATH has also been explored to enhance the sustainability of the process. jst.go.jp

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(OTf)(S,S)-TsDpen / H₂ | α-chloroacetophenone | (R)-α-chloroacetophenone alcohol | 96% | nih.gov |

| Supported iron-based chiral catalyst / H₂ | β-chloro-propiophenone | (S)-3-chloro-1-phenylpropan-1-ol | 90% | ccsenet.org |

| Cp*RhCl[(R,R)-Tsdpen] / HCOOH/Et₃N | (3S)-3-amino-1-chloro-4-phenyl-2-butanone | (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane | up to 93% de | scilit.com |

| (S,S)-tethered Ru(II) catalyst / HCOOH/Et₃N | β-chloropropiophenone | 1-phenylpropan-1-ol | high | semanticscholar.org |

Enantioselective Addition Reactions of Chlorinated Nucleophiles to Carbonyl Compounds

The enantioselective addition of chlorinated nucleophiles to carbonyl compounds represents a direct and efficient method for establishing the chiral center in (2R)-1-chloro-3-phenylpropan-2-ol. acs.org This strategy typically involves the reaction of an organometallic reagent containing a chloromethyl group with an appropriate aldehyde in the presence of a chiral catalyst.

One notable example involves the use of (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl). This mixed lithium-magnesium carbenoid reacts with aromatic aldehydes to produce a range of aromatic chlorohydrins in high yields. organic-chemistry.org The success of this reaction hinges on the chemoselectivity of the Grignard-like reagent, which effectively adds the chloromethyl group to the carbonyl carbon.

Chiral Ligand Design and Catalyst Screening for Improved Enantioselectivity

Achieving high enantioselectivity in the addition of chlorinated nucleophiles is critically dependent on the design of the chiral ligand and the careful screening of catalysts. A variety of chiral ligands have been developed and investigated for their effectiveness in inducing asymmetry in metal-catalyzed reactions.

C₂-symmetric 2,2'-bipyridines, with chirality derived from the chiral pool, have been synthesized and employed as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). The stereochemical outcome of these reactions is often dictated by the absolute configuration of the carbinol carbon atom within the ligand. Similarly, chiral pyridyl phosphinite and phosphite (B83602) ligands have been evaluated in palladium-catalyzed allylic alkylations, demonstrating that the sense of chiral induction is controlled by the configuration of the former carbinol carbon.

The development of adjustable axially chiral biphenyl (B1667301) ligands has also shown promise. These ligands, when used in conjunction with a titanium(IV) isopropoxide catalyst, have been effective in the asymmetric addition of alkynes to aldehydes, achieving high yields and enantiomeric excesses. nih.gov For instance, the addition of phenylacetylene (B144264) to benzaldehyde in the presence of a specific biphenyl ligand and dimethylzinc (B1204448) yielded the corresponding propargylic alcohol with 93% enantiomeric excess (ee). nih.gov The choice of solvent can also significantly impact the enantioselectivity, with toluene (B28343) often proving to be the optimal choice. nih.gov

Below is a table summarizing the performance of different chiral ligands in asymmetric addition reactions.

| Ligand Type | Metal Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Axially Chiral Biphenyl | Ti(O-i-Pr)₄/ZnMe₂ | Phenylacetylene, Benzaldehyde | Chiral Propargylic Alcohol | 93% | nih.gov |

| C₂-Symmetric 2,2'-Bipyridine | Not specified | Diethylzinc, Benzaldehyde | Chiral Alcohol | Moderate | |

| Chiral Pyridyl Phosphinite | Palladium | 1,3-diphenyl-2-propenyl acetate, Dimethyl malonate | Chiral Alkylated Product | Moderate |

Classical Chemical Synthesis Routes and Stereocontrol

Traditional methods for the synthesis of chlorohydrins often involve the reduction of α-chloroketones. The stereochemical outcome of these reductions is a key consideration, and various strategies have been developed to control the formation of the desired (2R) enantiomer.

Meerwein–Ponndorf–Verley Reduction Strategies for α-Chloroketones

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst and a sacrificial alcohol. wikipedia.org A significant advantage of the MPV reduction is its ability to be performed on prochiral ketones to yield chiral alcohols. wikipedia.org

Asymmetric MPV reductions can be achieved through several approaches:

Use of a chiral alcohol as the hydride source: For example, the reduction of 2-chloroacetophenone (B165298) using (R)-(+)-sec-o-bromophenethyl alcohol resulted in an 82% enantiomeric excess. wikipedia.org

Intramolecular MPV reduction.

Use of a chiral ligand on the aluminum alkoxide. wikipedia.org

The reaction is believed to proceed through a six-membered ring transition state, which accounts for its high stereoselectivity. wikipedia.org The use of bidentate aluminum alkoxides can remarkably accelerate the hydride transfer, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.org

Hydroboration of α-Chloroketones for Stereocontrolled Product Formation

Hydroboration-oxidation is another established method for the synthesis of alcohols from alkenes, proceeding with anti-Markovnikov regioselectivity and syn-stereospecificity. libretexts.org While typically applied to alkenes, variations of this reaction can be used for the stereocontrolled reduction of α-chloroketones. acs.orgacs.org

The reaction mechanism involves the concerted addition of the B-H bond across the double bond, precluding the formation of a discrete carbocation and thus preventing rearrangements. libretexts.org

Nucleophilic Substitution Reactions for Chlorohydrin Formation

The ring-opening of epoxides via nucleophilic substitution is a common and effective route to chlorohydrins. libretexts.org The high reactivity of the epoxide ring is due to the significant ring strain that is relieved upon nucleophilic attack. libretexts.org

The regioselectivity of the ring-opening depends on the reaction conditions.

Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. Nucleophilic attack then occurs preferentially at the more substituted carbon, as it can better stabilize the developing positive charge. youtube.com

Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2-like manner. youtube.comresearchgate.net

Various reagents can be employed for the conversion of epoxides to chlorohydrins. For example, a combination of trihaloisocyanuric acid and triphenylphosphine (B44618) in acetonitrile (B52724) provides a mild and neutral method for this transformation. organic-chemistry.org Another approach utilizes hydrogen and lithium halides in the presence of β-cyclodextrin in water, resulting in highly regioselective ring-opening with impressive yields. organic-chemistry.org

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to an industrial process for producing (2R)-1-chloro-3-phenylpropan-2-ol requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

One of the primary challenges in scaling up many of the discussed synthetic routes is the use of stoichiometric amounts of chiral reagents or catalysts, which can be expensive and generate significant waste. The development of catalytic asymmetric methods, particularly those with high turnover numbers and easy catalyst recovery, is crucial for sustainable large-scale production.

For instance, while the MPV reduction is advantageous due to its use of a cheap and environmentally friendly metal catalyst, the reaction times can be long. wikipedia.org However, research has shown that using aluminum tert-butoxide instead of the more common aluminum isopropoxide can dramatically increase the reaction rate and allow for lower catalyst loadings. researchgate.net

Biocatalytic methods, such as the use of ketoreductases (KREDs), offer a promising alternative for large-scale synthesis. tudelft.nlresearchgate.net These enzymatic reductions can be performed under mild conditions and often exhibit excellent enantioselectivity. Process optimization, including high substrate concentrations and efficient cofactor regeneration systems, can lead to high productivity. For example, a process for the synthesis of a related chiral chlorohydrin, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, was successfully scaled up to a substrate concentration of 500 g/L with near 100% conversion and >99.9% ee. researchgate.net

The choice of solvents and reagents also becomes critical at scale. The use of volatile and toxic solvents should be minimized, and reagents that are readily available and pose fewer safety risks are preferred. Continuous flow technologies can also offer advantages in terms of safety, efficiency, and scalability for certain reactions, such as the generation and use of unstable intermediates like chloromethylmagnesium chloride. organic-chemistry.org

Development of Efficient One-Pot Synthesis Procedures

One-pot syntheses offer significant advantages in terms of reduced waste, lower costs, and improved time efficiency by combining multiple reaction steps into a single operation without isolating intermediates. The synthesis of chlorohydrins, including (2R)-1-chloro-3-phenylpropan-2-ol, has been a subject of such streamlined approaches.

A common strategy involves the reaction of an epoxide with a chlorine source. For instance, the ring-opening of a suitable chiral epoxide with a chloride nucleophile is a direct method. However, the development of one-pot procedures often starts from more readily available precursors. One such approach involves the reaction of styryl-type compounds with a chlorine and hydroxyl source in a single pot.

Research has also explored the use of biocatalysts in one-pot syntheses to achieve high stereoselectivity. sci-hub.se The blending of different biocatalysts in a single reaction vessel can facilitate cascade reactions, leading to the desired chiral amino alcohols and related structures. sci-hub.se While not directly detailing a one-pot synthesis for (2R)-1-chloro-3-phenylpropan-2-ol, these biocatalytic approaches highlight a trend towards more integrated and efficient synthetic processes in the field of chiral molecule synthesis. sci-hub.se

Furthermore, some methodologies, though not strictly "one-pot" for the target molecule, describe the synthesis of related chlorohydrins from aldehydes in a streamlined manner. For example, the reaction of aldehydes with 1,3-dichloroprop-1-ene followed by oxidation and isomerization represents a multi-step sequence that could potentially be optimized into a one-pot or telescopic process. acs.org

The table below summarizes a general approach for the synthesis of chlorohydrins which could be adapted for (2R)-1-chloro-3-phenylpropan-2-ol in a one-pot fashion.

| Starting Material | Reagents | Key Transformations | Potential for One-Pot |

| Phenylacetaldehyde | 1,3-Dichloroprop-1-ene, Indium, NaI; Oxidizing agent (e.g., DMP); Base/Acid for isomerization | Allylation, Oxidation, Isomerization | High potential for telescoping or one-pot reaction by sequential addition of reagents. |

| Styrene Oxide | HCl or other chlorine source | Epoxide ring-opening | Direct one-pot synthesis, but requires chiral epoxide for enantioselectivity. |

This table is a conceptual representation and specific reaction conditions would need to be optimized.

Exploration of Continuous Flow Processes for Production Enhancement

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of (2R)-1-chloro-3-phenylpropan-2-ol and related chiral alcohols can benefit significantly from this technology.

While specific continuous flow processes for the direct synthesis of (2R)-1-chloro-3-phenylpropan-2-ol are not extensively detailed in the provided search results, the application of flow chemistry to similar transformations is well-documented. For instance, continuous flow has been successfully employed in gas-liquid reactions and catalytic syntheses, which are relevant to the steps involved in producing chlorohydrins. whiterose.ac.uk The use of micro-reactors can improve the control over reaction parameters, leading to higher yields and selectivities. whiterose.ac.uk

Immobilized enzymes and catalysts are particularly well-suited for continuous flow systems. Ketoreductases (KREDs), which are used for the enantioselective reduction of ketones to chiral alcohols, have been successfully immobilized and used in continuous flow reactors. tudelft.nl This approach allows for the efficient production of enantiomerically pure alcohols with high space-time yields (STY). tudelft.nl For example, the continuous flow reduction of 3-ketotetrahydrothiophene using an immobilized ketoreductase achieved a high yield and excellent enantiomeric excess over an extended period. tudelft.nl This demonstrates the potential for applying similar systems to the synthesis of (2R)-1-chloro-3-phenylpropan-2-ol, likely through the asymmetric reduction of a corresponding chloroketone precursor.

The table below illustrates a conceptual continuous flow process for the synthesis of a chiral alcohol, which could be adapted for the production of (2R)-1-chloro-3-phenylpropan-2-ol.

| Process Step | Reactor Type | Catalyst/Reagent | Key Advantages |

| Asymmetric Reduction of 1-chloro-3-phenylpropan-2-one | Packed-Bed Reactor | Immobilized Ketoreductase (KRED) | High enantioselectivity, catalyst reusability, high throughput. |

| Work-up and Purification | Continuous Liquid-Liquid Extraction & In-line Chromatography | Solvent extraction system, chromatographic resin | Automated and continuous product isolation. |

This table represents a hypothetical continuous flow setup based on established principles in the field.

Yield Optimization and Atom Economy in (2R)-1-chloro-3-phenylpropan-2-ol Synthesis

Yield optimization and atom economy are critical considerations in the development of sustainable and cost-effective synthetic processes. For the synthesis of (2R)-1-chloro-3-phenylpropan-2-ol, research efforts are directed towards maximizing the conversion of starting materials into the desired product while minimizing waste.

One key strategy for yield optimization is the use of highly selective catalysts. For instance, in the synthesis of related chiral alcohols, engineered ketoreductases have demonstrated the ability to achieve high yields and enantiomeric excesses. tudelft.nl Protein engineering can be employed to tailor the enzyme's activity and stability for a specific substrate, thereby maximizing the yield of the desired enantiomer. tudelft.nl

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to products, is another important metric. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product. Direct addition reactions, such as the ring-opening of an epoxide with HCl, are highly atom-economical. In contrast, reactions that use stoichiometric reagents, such as some reduction or oxidation methods, may have lower atom economy due to the generation of byproducts.

The development of catalytic methods is crucial for improving atom economy. For example, catalytic asymmetric reduction of a prochiral ketone to (2R)-1-chloro-3-phenylpropan-2-ol using a small amount of a chiral catalyst and a stoichiometric amount of a simple reducing agent (like H₂) would be a highly atom-economical process.

The following table provides a comparative analysis of different synthetic approaches in terms of potential yield and atom economy.

| Synthetic Approach | Typical Yields | Atom Economy | Factors Affecting Yield and Atom Economy |

| Asymmetric reduction of 1-chloro-3-phenylpropan-2-one with a chiral catalyst | Can be >95% tudelft.nl | High (if using H₂ as reductant) | Catalyst efficiency and selectivity, choice of reducing agent. |

| Kinetic resolution of racemic 1-chloro-3-phenylpropan-2-ol | Theoretical max. 50% for one enantiomer | Moderate | Efficiency of the resolving agent/enzyme, separation of enantiomers. |

| Ring-opening of chiral (R)-styrene oxide with a chlorine source | Generally high | Very High | Availability and cost of the chiral epoxide, regioselectivity of ring-opening. |

The values in this table are illustrative and depend on the specific reaction conditions and catalysts used.

Chemical Reactivity and Transformations of 2r 1 Chloro 3 Phenylpropan 2 Ol

Utility as a Chiral Building Block in Complex Molecule Synthesis

Optically active chlorohydrins, such as (2R)-1-chloro-3-phenylpropan-2-ol, are highly prized as versatile intermediates for the stereoselective synthesis of a wide array of complex organic compounds. acs.org Their ability to be transformed into other key chiral synthons underscores their importance in medicinal chemistry and the development of new materials. bldpharm.combldpharm.comsci-hub.se

Chiral β-amino alcohols are critical structural motifs found in numerous physiologically active molecules and are widely used as chiral ligands and auxiliaries in asymmetric synthesis. sci-hub.septfarm.pl (2R)-1-chloro-3-phenylpropan-2-ol serves as a valuable starting material for accessing these compounds through several synthetic routes.

One direct pathway involves the nucleophilic substitution of the chlorine atom with an amine. For example, chiral β-chlorohydrins can be treated with secondary amines to yield the corresponding β-amino alcohols. ptfarm.pl An alternative and common two-step approach begins with the conversion of the chlorohydrin to a chiral azido (B1232118) alcohol, (2R)-1-azido-3-phenylpropan-2-ol. The subsequent reduction of the azido group, typically using catalytic hydrogenation, affords the desired chiral primary amino alcohol.

The conversion of chlorohydrins to epoxides is a fundamental transformation in organic synthesis. acs.org In the case of (2R)-1-chloro-3-phenylpropan-2-ol, treatment with a base initiates an intramolecular S_N2 reaction, known as a Williamson ether synthesis. The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion. This cyclization process results in the formation of a stereodefined chiral epoxide, (R)-2-(phenylmethyl)oxirane. The stereochemistry of the starting chlorohydrin directly controls the stereochemistry of the resulting epoxide ring.

The synthetic utility of (2R)-1-chloro-3-phenylpropan-2-ol extends beyond amino alcohols and epoxides to a broad spectrum of other valuable chiral molecules. acs.org Its structure allows for transformations that lead to diverse families of organic compounds, making it a key starting point for building complex molecular architectures. acs.org

Table 1: Chiral Derivatives from (2R)-1-chloro-3-phenylpropan-2-ol

| Derivative Class | Synthetic Precursor | Reference |

|---|---|---|

| Glycols | (2R)-1-chloro-3-phenylpropan-2-ol | acs.org |

| Pyrrolidines | (2R)-1-chloro-3-phenylpropan-2-ol | acs.org |

| Cyclopropanes | (2R)-1-chloro-3-phenylpropan-2-ol | acs.orgbath.ac.uk |

| Hydroxy nitriles | (2R)-1-chloro-3-phenylpropan-2-ol | acs.org |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The carbon atom bonded to the chlorine in (2R)-1-chloro-3-phenylpropan-2-ol is electrophilic and serves as a primary site for nucleophilic attack. This allows for the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. As a secondary haloalkane, the substrate can undergo both substitution and elimination, and the predominant pathway is influenced by factors such as the nature of the nucleophile, solvent, and temperature. chemguide.co.uk

Oxygen-based nucleophiles can effectively displace the chlorine atom to form new carbon-oxygen bonds. For instance, reaction with hydroxide (B78521) ions can lead to the formation of the corresponding diol, 3-phenylpropane-1,2-diol, via a nucleophilic substitution mechanism. chemguide.co.uk However, this reaction often competes with the intramolecular pathway that leads to epoxide formation, especially under basic conditions. chemguide.co.uk Other oxygen nucleophiles, such as carboxylate salts (e.g., sodium acetate), can also be employed in S_N2 reactions to produce the corresponding ester derivatives with inversion of stereochemistry at the reaction center. ntu.ac.uk

Nitrogen nucleophiles are commonly used to introduce nitrogen-containing functional groups. A particularly significant reaction is the substitution with the azide (B81097) ion (N₃⁻) to form a chiral azido alcohol. This transformation is typically achieved by treating (2R)-1-chloro-3-phenylpropan-2-ol with an alkali metal azide, such as sodium azide (NaN₃). The reaction proceeds via an S_N2 mechanism, leading to (2R)-1-azido-3-phenylpropan-2-ol. This product is not only a stable derivative but also a versatile intermediate itself, most notably for the synthesis of primary amines through reduction.

Table 2: Reaction Conditions for Azide Formation

| Substrate | Reagent | Solvent | Temperature | Product | Reference |

|---|

Oxidation and Reduction Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C2 position is a key site for redox transformations, allowing for the synthesis of a range of important derivatives.

The selective oxidation of the secondary alcohol in (2R)-1-chloro-3-phenylpropan-2-ol to the corresponding ketone, (R)-1-chloro-3-phenylpropan-2-one, is a valuable transformation. This ketone can serve as an intermediate for the synthesis of various other compounds. Several modern oxidation methods are suitable for this conversion, offering mild conditions and high selectivity, which are crucial to avoid over-oxidation or reaction with the chloro- or phenyl- groups.

Common methods for this selective oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org

Dess-Martin periodinane is another hypervalent iodine reagent that provides a mild and efficient alternative for oxidizing secondary alcohols to ketones with high yields and short reaction times. wikipedia.org

The following table summarizes key aspects of these selective oxidation methods:

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride or TFAA, DMSO, Triethylamine | Low temperature (-78 °C), anhydrous | Mild conditions, high yields, good for sensitive substrates wikipedia.orgorganic-chemistry.org | Formation of malodorous dimethyl sulfide, requires strict anhydrous conditions wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, broad functional group tolerance wikipedia.org | DMP is expensive and potentially explosive wikipedia.org |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | Readily available reagent, simple procedure | Chromium-based reagent (toxic), can be acidic |

The choice of oxidant will depend on the scale of the reaction, the presence of other sensitive functional groups, and considerations regarding cost and waste disposal.

The complete removal of the hydroxyl group from (2R)-1-chloro-3-phenylpropan-2-ol to yield 1-chloro-3-phenylpropane (B93460) is known as reductive deoxygenation. A direct one-step reduction of an alcohol is generally not feasible. Therefore, this transformation is typically achieved in two steps. First, the hydroxyl group is converted into a better leaving group, often a thiocarbonyl derivative. This is followed by a radical-mediated reduction.

The Barton-McCombie deoxygenation is a widely used and effective method for this purpose. alfa-chemistry.comworldscientific.comorganicreactions.org The reaction involves the conversion of the secondary alcohol into a thiocarbonyl derivative, such as a xanthate or a thionoester. alfa-chemistry.comworldscientific.com This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical reducing agent, most commonly tributyltin hydride (Bu₃SnH). alfa-chemistry.com

The mechanism proceeds through a radical chain reaction. The tributyltin radical abstracts the thiocarbonyl group, leading to the formation of a secondary alkyl radical at the C2 position. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, which continues the chain reaction. The formation of a strong tin-sulfur bond is a major driving force for this reaction. organic-chemistry.org This method is advantageous due to its tolerance of various functional groups and its applicability to sterically hindered alcohols. organicreactions.org

Alternative, tin-free reducing agents have also been developed for the Barton-McCombie reaction to address the toxicity and removal issues associated with organotin compounds.

Further Derivatization Strategies of the Phenylpropanol Backbone

The (2R)-1-chloro-3-phenylpropan-2-ol backbone offers multiple handles for further derivatization, enabling the synthesis of a diverse library of compounds. Besides the substitution of the chloro group and the redox reactions of the hydroxyl group, derivatization can also occur at the hydroxyl group itself and on the aromatic phenyl ring.

Etherification and Esterification of the Hydroxyl Group:

The secondary hydroxyl group can be readily converted into ethers or esters. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification is another common derivatization, which can be carried out by reacting the alcohol with a carboxylic acid (Fischer esterification, typically acid-catalyzed), an acyl chloride, or a carboxylic anhydride. These reactions are often performed in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. Lipase-mediated acylation has also been reported for the kinetic resolution of related 3-chloro-3-arylpropanols, highlighting an enzymatic approach to ester formation.

Derivatization of the Phenyl Ring:

The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic core. wikipedia.orgpressbooks.pub The existing 3-chloro-2-hydroxypropyl side chain acts as an ortho-, para-directing group due to the electron-donating nature (through hyperconjugation) of the alkyl group. scribd.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation would be expected to yield a mixture of ortho- and para-substituted products. wikipedia.org The steric hindrance from the side chain might favor substitution at the para position.

The specific reaction conditions for EAS would need to be carefully chosen to be compatible with the chloro- and hydroxyl- functionalities present in the molecule.

These derivatization strategies underscore the utility of (2R)-1-chloro-3-phenylpropan-2-ol as a versatile starting material for accessing a wide range of more complex, chiral molecules.

Advanced Analytical Methodologies for Research on 2r 1 Chloro 3 Phenylpropan 2 Ol

Determination of Enantiomeric Excess and Purity

The separation of enantiomers and the determination of enantiomeric excess (e.e.) are critical in the synthesis of chiral compounds. For (2R)-1-chloro-3-phenylpropan-2-ol, several chromatographic techniques are routinely employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantiomeric separation of chiral compounds like (2R)-1-chloro-3-phenylpropan-2-ol. shimadzu.comshimadzu.com This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability and excellent enantioselectivity. researchgate.netresearchgate.net For instance, amylose and cellulose phenylcarbamate derivatives have demonstrated high efficiency in resolving racemates. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol, is crucial for optimizing separation. researchgate.net In some cases, derivatization of the analyte can enhance separation and detection. google.com The development of efficient screening systems allows for the rapid evaluation of multiple columns and mobile phases to find the optimal conditions for a given chiral separation. shimadzu.comshimadzu.com

Table 1: HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful tool for the enantiomeric analysis of volatile compounds. gcms.czsigmaaldrich.com For non-volatile compounds like (2R)-1-chloro-3-phenylpropan-2-ol, derivatization is often necessary to increase volatility and improve separation. sigmaaldrich.com Cyclodextrin-based chiral stationary phases are commonly used in capillary GC columns for enantiomeric separations. gcms.czthieme-connect.de The selection of the appropriate cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers. sigmaaldrich.com Chiral GC can provide high-resolution separation and is often used for the determination of enantiomeric excess in research and industrial settings. google.com

Table 2: GC Conditions for Chiral Separation (after derivatization)

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium |

| Temperature Program | Optimized gradient for the specific derivative |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to HPLC. shimadzu.comresearchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique offers high throughput and is particularly well-suited for screening large numbers of chiral compounds. chromatographyonline.com Polysaccharide-based chiral stationary phases are also widely used in SFC, providing excellent enantioselectivity for a broad range of compounds. afmps.bemdpi.com The ability to rapidly screen different columns and modifiers makes SFC a powerful tool for method development in chiral analysis. shimadzu.com

Table 3: SFC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase |

| Mobile Phase | Supercritical CO2 with an alcohol modifier |

| Flow Rate | 2.0-4.0 mL/min |

| Back Pressure | 100-150 bar |

| Detection | UV or Mass Spectrometry (MS) |

Capillary Electrophoresis and Chiral Membrane Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, particularly for charged or polar molecules. jiangnan.edu.cn In chiral CE, a chiral selector is added to the background electrolyte, which interacts diastereomerically with the enantiomers, leading to different migration times. Cyclodextrins and their derivatives are common chiral selectors used in CE. jiangnan.edu.cn

Chiral membrane separations represent an emerging technology for the large-scale separation of enantiomers. nih.govmdpi.com These methods utilize membranes that are either intrinsically chiral or contain a chiral selector. wur.nl The separation is based on the differential transport of the enantiomers through the membrane. While still under development for many applications, chiral membrane technology holds promise for continuous and scalable enantiomeric separations. nih.govwur.nl

Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (2R)-1-chloro-3-phenylpropan-2-ol. rsc.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the compound's constitution. rsc.org For determining the stereochemistry, chiral shift reagents or the formation of diastereomeric derivatives can be employed. These techniques induce chemical shift differences between the enantiomers or diastereomers, which can be observed in the NMR spectrum, allowing for the determination of enantiomeric purity and the assignment of the absolute configuration. google.combath.ac.uk

Table 4: ¹H and ¹³C NMR Data for a related compound, (S)-3-Chloro-1-phenylpropan-1-ol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 7.40-7.20 | m | |

| 4.69 | dd | 10.2, 3.8 | |

| 3.95 | bs | ||

| 2.49 | dd | 12.2, 10.2 | |

| 2.37 | dd | 12.2, 3.8 | |

| ¹³C | 142.28 | ||

| 128.16 | |||

| 127.27 | |||

| 125.75 | |||

| 69.48 | |||

| 67.54 |

Source: Data adapted from a study on a related compound. ptfarm.pl

Table of Compounds

| Compound Name |

|---|

| (2R)-1-chloro-3-phenylpropan-2-ol |

| (S)-3-Chloro-1-phenylpropan-1-ol |

| 1-chloro-3-phenylacetone |

| 1-chloro-3-phenyl-2-propanone |

| 3-chloropropiophenone |

| 3-dimethylamino-1-phenylpropan-1-one |

| Dapoxetine |

| (3S)-3-(dimethylamino-3-phenyl-1-propanol) |

| S-3-amino-3-phenyl-1-propanol |

| 1-naphtol |

| 4-phenyl-2H,3H,4H-naphtho[1,2-b]pyran |

| 1-(2E)-Cinnamyloxynaphthalene |

| Omeprazole |

| Warfarin |

| Luliconazole |

| Nimodipine |

| Amphetamine |

| Benzoin |

| (2R,3S)-3-benzyl-1-chloro-4,4-dimethoxybutan-2-ol |

| (2R,3S)-1-chloro-4,4-dimethoxy-3-methylbutan-2-ol |

| Deprenyl |

| Eugenol |

| Methyl iodide |

| Propargyl bromide |

| Epibromohydrin |

| 2-iodoethanol |

| Styrene oxide |

| 2,3-epoxypropyl benzene (B151609) |

| 1,2-epoxy-3-phenoxypropane |

| 1,5-dibromopentane |

| trans-stilbene oxide |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the case of (2R)-1-chloro-3-phenylpropan-2-ol, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the phenyl (C₆H₅) group.

The analysis of the IR spectrum of a related compound, 3-chloro-3-phenylpropan-1-ol, reveals characteristic absorption bands that can be extrapolated to (2R)-1-chloro-3-phenylpropan-2-ol. metu.edu.tr The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding between molecules.

The presence of the phenyl group is confirmed by several absorptions. The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Furthermore, characteristic C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ range. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can also be diagnostic of the substitution pattern of the benzene ring.

The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position of this band can be influenced by the surrounding molecular structure. Additionally, the C-O stretching vibration of the secondary alcohol is anticipated to be in the 1125-1000 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for (2R)-1-chloro-3-phenylpropan-2-ol is presented in the table below, based on established correlation charts and data from similar compounds. metu.edu.tr

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 800 - 600 |

| Secondary Alcohol (C-O) | C-O Stretch | 1125 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For (2R)-1-chloro-3-phenylpropan-2-ol (C₉H₁₁ClO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a characteristic [M]⁺ and [M+2]⁺ doublet, with the relative intensity of the peaks being approximately 3:1. The nominal molecular weight with ³⁵Cl is 170.05 g/mol , and with ³⁷Cl is 172.05 g/mol .

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a prominent fragmentation route. For (2R)-1-chloro-3-phenylpropan-2-ol, this could result in the formation of several key fragment ions.

Analysis of the mass spectrum of the related compound 3-chloro-3-phenylpropan-1-ol showed a high-resolution mass spectrometry (HRMS) result where the calculated m/z for C₉H₉Cl (M⁺ - H₂O) was 152.0393, and the found value was 152.0394, confirming the loss of water. metu.edu.tr A similar loss would be expected for (2R)-1-chloro-3-phenylpropan-2-ol.

Key fragmentation pathways for (2R)-1-chloro-3-phenylpropan-2-ol are predicted as follows:

Loss of water: [C₉H₁₁ClO]⁺ → [C₉H₉Cl]⁺ + H₂O (m/z 152)

Alpha-cleavage:

Cleavage of the bond between C1 and C2 would lead to the formation of the [CH₂Cl]⁺ ion (m/z 49/51) and a larger fragment.

Cleavage of the bond between C2 and C3 would result in the formation of the benzyl (B1604629) cation [C₇H₇]⁺ (m/z 91), a very stable and often prominent peak in the mass spectra of compounds containing a benzyl group, and the [CH(OH)CH₂Cl]⁺ fragment.

Loss of the chloromethyl radical: [C₉H₁₁ClO]⁺ → [C₈H₁₀O]⁺ + •CH₂Cl (m/z 122)

Benzylic cleavage: Cleavage of the bond between the phenyl group and the propyl chain can lead to the formation of the phenyl cation [C₆H₅]⁺ (m/z 77).

The predicted major fragments and their corresponding m/z values are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z Value |

| [C₉H₁₁ClO]⁺ | Molecular Ion | 170/172 |

| [C₉H₉Cl]⁺ | [M - H₂O]⁺ | 152/154 |

| [C₈H₁₀O]⁺ | [M - CH₂Cl]⁺ | 122 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [CH₂Cl]⁺ | Chloromethyl cation | 49/51 |

High-Throughput Screening Methods in Chiral Research

The development of efficient methods for the synthesis of enantiomerically pure compounds is a central focus of modern chemical research. High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate the discovery and optimization of chiral catalysts and enzymatic processes. These methods allow for the rapid analysis of a large number of reactions in parallel, significantly reducing the time and resources required compared to traditional one-at-a-time analysis.

In the context of research involving (2R)-1-chloro-3-phenylpropan-2-ol, HTS methods are particularly valuable for screening libraries of enzymes, such as halohydrin dehalogenases or lipases, for their ability to perform kinetic resolutions or asymmetric syntheses with high enantioselectivity. scispace.comresearchgate.net

Several HTS assays have been developed for determining the enantiomeric excess (ee) of chiral alcohols. One such method is a fluorescence-based assay that utilizes the dynamic self-assembly of chiral analytes with a fluorescent sensor. nih.gov This approach allows for the rapid determination of both the yield and the enantiomeric excess of a reaction product in a microplate format. nih.gov For chiral diols and amino alcohols, the formation of diastereomeric complexes with a chiral fluorescent ligand leads to differences in fluorescence intensity, which can be correlated to the enantiomeric composition. nih.gov

Another HTS approach for chiral alcohols involves the use of two enzymes in a colorimetric assay. researchgate.net This method relies on the enantioselective oxidation of the (R)- or (S)-alcohol by specific alcohol dehydrogenases. The resulting production of NADH or NADPH is coupled to a colorimetric reporter, allowing for the quantification of each enantiomer.

For research focused on halohydrins, colorimetric assays have been developed to screen libraries of halohydrin dehalogenase mutants. researchgate.netasm.org These assays often rely on pH changes that occur during the enzymatic reaction, which can be monitored using a pH indicator in a 96-well plate format. researchgate.netasm.org This enables the rapid identification of enzyme variants with improved activity or enantioselectivity for the desired transformation.

The key advantages of employing HTS in chiral research include:

Speed: The ability to screen hundreds or even thousands of reactions in a single day.

Miniaturization: The use of microplates significantly reduces the amount of starting materials, catalysts, and solvents required.

Automation: Robotic systems can be used for liquid handling and data acquisition, increasing precision and throughput.

Parallelism: Simultaneous evaluation of multiple reaction parameters, such as catalyst, solvent, and temperature.

These HTS methods are instrumental in the development of efficient and selective synthetic routes to chiral compounds like (2R)-1-chloro-3-phenylpropan-2-ol, facilitating the rapid optimization of reaction conditions and the discovery of novel biocatalysts.

Theoretical and Computational Studies of 2r 1 Chloro 3 Phenylpropan 2 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling provides critical insights into the three-dimensional structure and conformational landscape of (2R)-1-chloro-3-phenylpropan-2-ol. The relative orientation of the chloro, hydroxyl, and phenyl groups dictates the molecule's reactivity and its interactions with other chemical species.

Conformational analysis, typically performed using molecular mechanics or higher-level quantum chemical methods, seeks to identify the lowest energy conformations (rotamers) of the molecule. The rotation around the C1-C2 and C2-C3 bonds gives rise to several possible staggered conformations. The key interactions governing conformational stability are steric hindrance between the bulky phenyl and chloro groups and potential intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom.

Studies on similar structures, such as other halohydrins, suggest that the relative energies of these conformers are determined by a balance of gauche and anti-periplanar interactions. The most stable conformations are generally those that minimize steric clash. For instance, a conformation where the large phenyl and chloro groups are anti to each other would be expected to be of low energy. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom can further stabilize certain gauche conformations, though this is often a weak interaction.

Table 1: Key Torsional Angles and Expected Conformational Preferences

| Dihedral Angle | Description | Expected Stable Conformation(s) | Primary Influence |

|---|---|---|---|

| Cl-C1-C2-OH | Defines the relative position of the chloro and hydroxyl groups | Anti or Gauche | Steric hindrance, potential hydrogen bonding |

| C1-C2-C3-Ph | Defines the orientation of the phenyl group relative to the chloromethyl group | Anti | Minimization of steric strain |

This table represents expected conformational preferences based on general principles of stereochemistry and studies of analogous structures. Specific energy values would require dedicated computational studies.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving (2R)-1-chloro-3-phenylpropan-2-ol. These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates, thereby providing a detailed, step-by-step picture of the reaction pathway.

A common reaction of this compound is its conversion to (R)-styrene oxide via intramolecular SN2 reaction (Williamson ether synthesis). This involves the deprotonation of the hydroxyl group to form an alkoxide, which then attacks the carbon atom bearing the chlorine, displacing the chloride ion to form the epoxide ring.

DFT calculations can model this process:

Reactant and Product Optimization: The geometries of the starting chlorohydrin and the final epoxide product are optimized to find their lowest energy structures.

Activation Energy Calculation: The energy difference between the transition state and the reactant (the alkoxide intermediate) gives the activation energy (Ea) for the cyclization. This value is critical for predicting the reaction rate.

Solvent effects are crucial in these reactions and are often incorporated into the calculations using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent.

Prediction of Enantioselectivity in Catalytic Processes

While (2R)-1-chloro-3-phenylpropan-2-ol is itself a single enantiomer, it is often synthesized via enantioselective reduction of a prochiral ketone, 1-chloro-3-phenylpropan-2-one. Computational methods are instrumental in understanding and predicting the enantioselectivity of such catalytic processes.

Recent advances combine quantum chemical computations with machine learning (ML) to predict the enantiomeric excess (e.e.) of asymmetric reactions. This strategy can be applied to the synthesis of chiral alcohols like (2R)-1-chloro-3-phenylpropan-2-ol. The general approach involves:

Identifying the Enantiodetermining Step: This is the step in the catalytic cycle where the chirality of the product is set, typically the attack of a hydride from a chiral catalyst onto the carbonyl carbon of the ketone.

Calculating Transition State Energies: DFT calculations are used to compute the energies of the transition states leading to the (R)- and (S)-products. The difference in these activation energies (ΔΔG‡) is directly related to the expected enantiomeric ratio of the product.

Developing ML Models: For a large library of potential catalysts, calculating ΔΔG‡ for each one is computationally expensive. Instead, ML models can be trained on a smaller set of DFT-computed data. The model learns the relationship between the structure of the catalyst-substrate intermediate and the resulting enantioselectivity.

Screening Catalysts: Once trained, the ML model can rapidly predict the enantioselectivity for new, untested catalysts, accelerating the discovery of highly effective catalysts for producing (2R)-1-chloro-3-phenylpropan-2-ol.

Structure-Reactivity Relationships and Stereoelectronic Effects

The reactivity of (2R)-1-chloro-3-phenylpropan-2-ol is governed by the interplay of its structure and the electronic properties of its functional groups, a concept known as structure-reactivity relationships. uniroma1.it Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, are particularly important for this molecule. bsmi.uzdokumen.pubdokumen.pub

Another potential reaction is E2 elimination to form an allylic alcohol, though epoxide formation is generally favored. The E2 mechanism also has strict stereoelectronic requirements, demanding an anti-periplanar relationship between a proton on C1 and the hydroxyl leaving group (after activation, e.g., protonation) or a proton on C3 and the chloro leaving group. The specific conformation of the substrate dictates which, if any, of these elimination pathways is possible and can explain the regioselectivity and stereoselectivity of the products.

Table 2: Influence of Stereoelectronic Effects on Potential Reactions

| Reaction | Required Conformation | Stereoelectronic Effect | Predicted Outcome |

|---|---|---|---|

| Intramolecular SN2 (Epoxidation) | Anti-periplanar O⁻ and Cl | Backside attack requires specific orbital overlap for C-O bond formation and C-Cl bond cleavage. | Favored pathway due to proximity and 5-membered ring transition state. |

These computational approaches provide a deep understanding of the chemical properties of (2R)-1-chloro-3-phenylpropan-2-ol, guiding its synthesis and application in a predictable and controlled manner.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While methods for preparing (2R)-1-chloro-3-phenylpropan-2-ol exist, the development of more efficient and highly enantioselective routes remains a significant area of research. Traditional methods for producing enantiopure chlorohydrins often rely on metal-catalyzed reactions, such as asymmetric transfer hydrogenation or the Meerwein-Ponndorf-Verley reduction of α-chloroketones. acs.org These approaches can be effective, but often require expensive and toxic metal catalysts, as well as strict reaction conditions. acs.org

Future research will likely focus on the development of novel catalytic systems that offer higher enantioselectivity and yields. This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis, which avoids the use of metals altogether. Furthermore, chemoenzymatic and biocatalytic methods are gaining traction as powerful tools for asymmetric synthesis. scispace.commdpi.com The use of enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (EREDs), can provide exquisite control over stereochemistry under mild reaction conditions. acs.orgtudelft.nl The development of multi-enzyme cascade reactions, where multiple transformations are carried out in a single pot, represents a particularly promising avenue for the efficient synthesis of (2R)-1-chloro-3-phenylpropan-2-ol and other chiral chlorohydrins. acs.org

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of (2R)-1-chloro-3-phenylpropan-2-ol, this translates to a need for protocols that minimize waste, avoid hazardous reagents and solvents, and operate under energy-efficient conditions. nih.gov

A key focus area is the replacement of traditional volatile organic solvents with greener alternatives. acs.org Water is an ideal solvent from an environmental perspective, and research into performing enantioselective reductions in aqueous media is ongoing. researchgate.net The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is also being explored as a green reaction medium. nih.govresearchgate.net Biocatalytic approaches, which typically operate in aqueous buffers under mild temperatures and pressures, are inherently aligned with the goals of green chemistry. mdpi.com The immobilization of enzymes on solid supports can further enhance their sustainability by allowing for easy recovery and reuse. tudelft.nl

Future efforts will likely involve a holistic approach to sustainability, considering the entire lifecycle of the synthetic process, from the sourcing of starting materials to the final product purification. The development of scalable and continuous flow processes will also be crucial for translating these green methodologies from the laboratory to an industrial setting. tudelft.nl

Mechanistic Studies on Key Stereoselective Transformations

A deep understanding of the reaction mechanisms underlying stereoselective transformations is crucial for the rational design of improved catalysts and reaction conditions. For the synthesis of (2R)-1-chloro-3-phenylpropan-2-ol, this involves elucidating the factors that govern the enantioselectivity of key steps, such as the reduction of the corresponding α-chloroketone.

Computational methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for studying reaction mechanisms. whiterose.ac.uk These studies can provide insights into the transition state geometries and the non-covalent interactions that determine the stereochemical outcome of a reaction. Experimental mechanistic studies, such as kinetic isotope effect measurements and in-situ reaction monitoring, are also essential for validating computational models and providing a complete picture of the reaction pathway. acs.org

For enzymatic reactions, understanding the structure and function of the biocatalyst is paramount. X-ray crystallography can provide detailed information about the enzyme's active site, while molecular dynamics (MD) simulations can shed light on enzyme-substrate interactions and the origins of stereoselectivity. tudelft.nlcore.ac.uk This knowledge can then be used to guide protein engineering efforts to develop mutant enzymes with enhanced activity and selectivity for the synthesis of (2R)-1-chloro-3-phenylpropan-2-ol. tudelft.nl

Expansion of (2R)-1-chloro-3-phenylpropan-2-ol's Role as a Chiral Building Block in Emerging Fields of Chemical Synthesis

(2R)-1-chloro-3-phenylpropan-2-ol is a versatile chiral building block with applications in the synthesis of various organic compounds, including amino alcohols, epoxides, and glycols. acs.orgnih.govbiosynth.com Its utility has been demonstrated in the synthesis of biologically active molecules. nih.gov However, there is significant potential to expand its application in emerging areas of chemical synthesis.

Furthermore, the application of (2R)-1-chloro-3-phenylpropan-2-ol in materials science, for example, in the synthesis of chiral polymers or liquid crystals, remains largely unexplored. As our understanding of the relationship between molecular chirality and material properties grows, so too will the demand for versatile chiral building blocks like (2R)-1-chloro-3-phenylpropan-2-ol.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization for Chiral Chlorohydrins

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. mdpi.comresearchgate.net For the synthesis of chiral chlorohydrins like (2R)-1-chloro-3-phenylpropan-2-ol, these technologies offer powerful tools for accelerating discovery and optimization. scispace.com

Furthermore, AI and ML can be integrated with automated synthesis platforms to create closed-loop systems for reaction optimization. mdpi.com In such a system, an algorithm would design and execute a series of experiments, analyze the results, and then use that information to design the next set of experiments, iteratively improving the reaction conditions until the desired outcome is achieved. The application of these technologies to the synthesis of chiral chlorohydrins is still in its early stages but holds immense promise for the future. scispace.com

Q & A

Q. How can the absolute configuration of (2R)-1-chloro-3-phenylpropan-2-ol be experimentally determined?

Methodological Answer: The absolute configuration of chiral molecules like (2R)-1-chloro-3-phenylpropan-2-ol is best determined via single-crystal X-ray diffraction (SCXRD). Using software such as SHELXL for refinement and OLEX2 for structure solution and analysis ensures high precision . For example, crystallographic data (e.g., Flack parameter) can confirm the R configuration by analyzing the anomalous dispersion effects of heavy atoms or intrinsic chiral centers.

Q. What synthetic routes are available for preparing (2R)-1-chloro-3-phenylpropan-2-ol?

Methodological Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods involve stereoselective chlorination of propan-2-ol derivatives. For instance, (2,3-dichloropropyl)benzene can be synthesized from 1-chloro-3-phenylpropan-2-ol via selective chlorination under controlled conditions (e.g., using SOCl₂ or PCl₃) . Enantiomeric purity can be achieved via chiral catalysts or resolution techniques like enzymatic kinetic resolution.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify the chloro and phenyl substituents, with coupling constants () revealing stereochemical relationships (e.g., vicinal coupling between C1-Cl and C2-OH).

- IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3600 cm) and C-Cl bonds (600–800 cm).

- Polarimetry : Validates optical activity, though SCXRD is preferred for absolute configuration .

Advanced Research Questions

Q. How does the stereochemistry of (2R)-1-chloro-3-phenylpropan-2-ol influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The R configuration imposes steric and electronic constraints on reaction pathways. For example, the hydroxyl group at C2 may participate in intramolecular hydrogen bonding with the C1 chlorine, altering its leaving-group ability. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity in reactions with nucleophiles like amines or thiols . Experimental validation via kinetic assays under varying pH and solvent conditions is recommended.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR-derived structural assignments and X-ray data often arise from dynamic effects (e.g., conformational flexibility in solution). To resolve these:

Q. How can computational modeling predict the biological activity of (2R)-1-chloro-3-phenylpropan-2-ol?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The chloro and hydroxyl groups may form halogen bonds or H-bonds with active-site residues .

- QSAR Studies : Compare its electronic (HOMO-LUMO gaps) and steric parameters (molar refractivity) with analogs like (2R)-2-amino-3,3,3-trifluoropropan-1-ol to predict bioactivity trends .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the stability of (2R)-1-chloro-3-phenylpropan-2-ol under varying conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition.